3,4-Dichloro-2-fluorobenzenesulfonamide
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Overview
Description
3,4-Dichloro-2-fluorobenzenesulfonamide: is an organic compound that belongs to the class of benzenesulfonamides It is characterized by the presence of two chlorine atoms and one fluorine atom attached to a benzene ring, along with a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dichloro-2-fluorobenzenesulfonamide typically involves the sulfonation of 3,4-dichloro-2-fluorobenzene. The reaction is carried out by treating 3,4-dichloro-2-fluorobenzene with chlorosulfonic acid or sulfur trioxide in the presence of a suitable solvent. The reaction conditions, such as temperature and reaction time, are carefully controlled to ensure the desired product is obtained.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced reactors and optimized reaction conditions can help in scaling up the production while maintaining product purity and consistency.
Chemical Reactions Analysis
Types of Reactions: 3,4-Dichloro-2-fluorobenzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms on the benzene ring can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The sulfonamide group can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate can be used to facilitate nucleophilic substitution reactions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzenesulfonamides, while oxidation and reduction reactions can lead to the formation of sulfonic acids or amines.
Scientific Research Applications
3,4-Dichloro-2-fluorobenzenesulfonamide has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3,4-Dichloro-2-fluorobenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. The presence of chlorine and fluorine atoms can enhance the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
- 3,4-Difluorobenzenesulfonamide
- 3,4-Dichlorobenzenesulfonamide
- 2,4-Dichloro-3-fluorobenzenesulfonamide
Comparison: 3,4-Dichloro-2-fluorobenzenesulfonamide is unique due to the specific arrangement of chlorine and fluorine atoms on the benzene ring. This unique structure can influence its chemical reactivity and biological activity compared to similar compounds. For example, the presence of both chlorine and fluorine atoms can enhance the compound’s lipophilicity and membrane permeability, making it more effective in certain applications.
Properties
IUPAC Name |
3,4-dichloro-2-fluorobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2FNO2S/c7-3-1-2-4(13(10,11)12)6(9)5(3)8/h1-2H,(H2,10,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMGSBCKWXPEDIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1S(=O)(=O)N)F)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2FNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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